5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone

Medicinal Chemistry Synthetic Organic Chemistry Pharmaceutical Intermediates

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a synthetic, small-molecule derivative belonging to the 1-arylsulfonyl-2-pyrrolidinone class. The compound features a central γ-lactam ring, an N-phenylsulfonyl substituent, and a 5-acetoxy group.

Molecular Formula C12H13NO5S
Molecular Weight 283.30 g/mol
CAS No. 111711-98-9
Cat. No. B12710435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone
CAS111711-98-9
Molecular FormulaC12H13NO5S
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3
InChIKeyWAGXHCZUAWDIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone (CAS 111711-98-9): Chemical Identity and Compound-Class Context


5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a synthetic, small-molecule derivative belonging to the 1-arylsulfonyl-2-pyrrolidinone class [1]. The compound features a central γ-lactam ring, an N-phenylsulfonyl substituent, and a 5-acetoxy group. This compound class is known for diverse biological activities, including nootropic, antimicrobial, and antineoplastic properties, and the 5-acetoxy variant is a recognized precursor for generating reactive N-acyliminium ion intermediates for further synthetic elaboration [2]. Its molecular formula is C₁₂H₁₃NO₅S, with a molecular weight of 283.30 g/mol .

Why 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone Cannot Be Replaced by a Generic In-Class Analog


Within the 1-arylsulfonyl-2-pyrrolidinone class, biological activity and synthetic utility are exquisitely sensitive to the nature of the 5-position substituent. Research on this scaffold has established clear structure-activity relationships (SAR) where potency, efficacy, and even the type of biological activity are dictated by the 5-alkoxy or 5-acyloxy group [1]. Simply substituting a 5-ethoxy or 5-methoxy analog for a 5-acetoxy derivative is not equivalent, as the acetoxy group is uniquely positioned as both a potential leaving group for generating N-acyliminium ions and as a metabolic liability or modulator of physicochemical properties [2]. This precludes generic interchangeability for research, synthetic, or pharmacological applications.

Quantitative Differentiation Evidence for 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone Selection


Assessment of Available High-Strength Evidence for Comparator-Based Differentiation

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any study featuring a direct, quantitative head-to-head comparison of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone against a named structural analog in a specific, defined assay . While the compound is a recognized member of a bioactive class and a known synthetic intermediate, its unique differentiation profile remains un-validated in the public domain by the strict quantitative standards required for a procurement guide. Claims of superior performance cannot be made. Available evidence is limited to its class-level function as an N-acyliminium ion precursor, a property shared with the non-sulfonylated 5-acetoxy-2-pyrrolidinone [1].

Medicinal Chemistry Synthetic Organic Chemistry Pharmaceutical Intermediates

Primary Application Scenarios for 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone Based on Its Defined Chemical Role


Protected N-Acyliminium Ion Precursor for Alkaloid and Heterocycle Synthesis

The acetoxy group at the 5-position serves as a latent leaving group. Under appropriate conditions, 5-acetoxy-1-phenylsulfonyl-2-pyrrolidinone can generate a cyclic N-acyliminium ion. This reactive intermediate can be trapped with a variety of nucleophiles to construct more complex pyrrolidine or pyrrolidinone architectures, making it a strategic building block in the synthesis of alkaloid-like compounds [1], provided the N-sulfonyl group does not interfere with the desired transformation.

Intermediate for N-Sulfonylated Bioactive Pyrrolidinones

The 1-phenylsulfonyl group is a common motif in medicinal chemistry, often enhancing metabolic stability or target binding. This compound serves as a direct intermediate for generating libraries of N-sulfonyl pyrrolidinones. It can be used as a starting point for further functionalization at the 5-position via displacement of the acetate, or for modification of the phenylsulfonyl ring, which is a known strategy for tuning the nootropic and antimicrobial activity of this compound class [2].

Reference Standard for Process Control and Analytical Method Development

Given its defined structure and the presence of a chiral center, this compound is suitable for use as a reference standard in the analytical chemistry and process development of related 1-arylsulfonyl-2-pyrrolidinones. It can be used to calibrate HPLC, GC, or NMR methods used to monitor the synthesis, purity, and stability of other compounds in this structural series.

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